molecular formula C14H14O4 B14182560 5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one CAS No. 925916-65-0

5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one

Cat. No.: B14182560
CAS No.: 925916-65-0
M. Wt: 246.26 g/mol
InChI Key: BKERICQFGFDCFH-UHFFFAOYSA-N
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Description

5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C14H14O4 It is a derivative of dioxolane and is characterized by the presence of an acetylphenyl group and a dioxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one typically involves the condensation of 4-acetylbenzaldehyde with 4,4-dimethyl-1,3-dioxolan-2-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Derivatives with different functional groups replacing the acetyl group.

Scientific Research Applications

5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one: A structurally similar compound with a methylene group instead of an acetylphenyl group.

    4,4-Dimethyl-5-phenyl-1,3-dioxolan-2-one: Another similar compound with a phenyl group instead of an acetylphenyl group.

Uniqueness

5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one is unique due to the presence of the acetylphenyl group, which imparts specific chemical and biological properties. This structural feature allows the compound to interact with a different set of molecular targets compared to its analogs, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

925916-65-0

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

5-[(4-acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one

InChI

InChI=1S/C14H14O4/c1-9(15)11-6-4-10(5-7-11)8-12-14(2,3)18-13(16)17-12/h4-8H,1-3H3

InChI Key

BKERICQFGFDCFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C=C2C(OC(=O)O2)(C)C

Origin of Product

United States

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